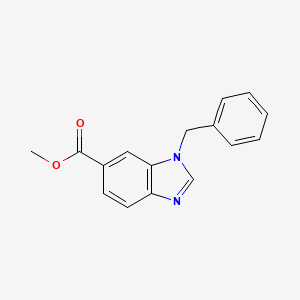

Methyl 1-benzylbenzoimidazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves condensation reactions between diamines and carboxylic acids or their derivatives. For instance, a study highlighted the synthesis of a benzimidazole compound through the condensation of methyl 3-amino-4-(n-butylamino)benzoate with an Na2S2O5 adduct of 3,4-dichlorobenzaldehyde, demonstrating a general approach to synthesizing benzimidazole derivatives (Arslan et al., 2004). Similarly, palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes has been utilized to prepare 1-benzyl-4-methylimidazoles, indicating the versatility of palladium catalysis in synthesizing complex imidazole structures (Zaman et al., 2005).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be extensively analyzed through crystallography and computational methods. For example, hydrogen-bonded chains and sheets in benzimidazole carboxylates have been elucidated, revealing insights into the molecular interactions and structural conformations of these compounds (Portilla et al., 2007). Such analyses are crucial for understanding the chemical behavior and reactivity of benzimidazole derivatives.

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, influenced by their unique structure. For instance, the Suzuki-Miyaura coupling of benzylic chlorides with arylboronic acids or potassium phenyltrifluoroborate in neat water catalyzed by a N-heterocyclic carbene-palladium(II)-1-methylimidazole complex showcases the potential reactivity of benzimidazole derivatives in forming diarylmethane structures (Zhang et al., 2013).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility and thermal stability, can be inferred from related studies. For example, the synthesis and properties of poly(amide-imide-imide)s based on tetraimide-dicarboxylic acid and various aromatic diamines highlight the organosolubility and thermal behavior of benzimidazole-containing polymers, indicating high thermal stability and solubility in organic solvents (Yang & Su, 2005).

Chemical Properties Analysis

Benzimidazole derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, depending on their substitution patterns. The facile synthesis of carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones under metal-free conditions is an example of the reactivity of benzimidazole derivatives, showing their potential in synthesizing complex heterocyclic structures (Liu et al., 2021).

Aplicaciones Científicas De Investigación

Anthelmintic Efficacy

Research into benzimidazole compounds such as albendazole and mebendazole has shown their effectiveness against parasitic infections like Hymenolepis microstoma and Hymenolepis diminuta. These studies emphasize the role of benzimidazoles in chemotherapeutic interventions for parasitic infections, highlighting their broad-spectrum anthelmintic activity (McCracken, Lipkowitz, & Dronen, 2004).

Anticancer Potential

Benzimidazole derivatives, through Knoevenagel condensation, have been identified as promising candidates for anticancer drug development. These compounds exhibit remarkable anticancer activity by targeting various cancer-related molecular pathways. The versatility of benzimidazole chemistry allows for the synthesis of compounds with significant pharmacological interest, particularly in cancer therapy (Tokala, Bora, & Shankaraiah, 2022). Furthermore, synthetic approaches to benzimidazoles and their analogs have been explored for their potential as CNS-acting drugs, suggesting a wider application in neurological disorders (Saganuwan, 2020).

Repurposing for Cancer Therapy

Benzimidazole anthelmintics, such as mebendazole and albendazole, have been investigated for their anticancer effects, demonstrating potential as repurposed drugs in cancer therapy. These compounds have shown to induce apoptosis, disrupt microtubule polymerization, and exhibit anti-angiogenic and anti-metastatic properties, even in drug-resistant cancer cells. The ability of these drugs to act on multiple points of intervention in cancer cell proliferation and survival underscores their therapeutic potential (Nath et al., 2020; Son, Lee, & Adunyah, 2020).

Propiedades

IUPAC Name |

methyl 3-benzylbenzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-16(19)13-7-8-14-15(9-13)18(11-17-14)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDUXIJJVXFJCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=CN2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682030 |

Source

|

| Record name | Methyl 1-benzyl-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzylbenzoimidazole-6-carboxylate | |

CAS RN |

1199773-31-3 |

Source

|

| Record name | Methyl 1-(phenylmethyl)-1H-benzimidazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-benzyl-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[b]thiophen-2-yl)ethanamine](/img/structure/B1149142.png)

![4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid](/img/structure/B1149151.png)